1-(2,4-Dichlorophenyl)-3-propylthiourea
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2S/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h3-4,6H,2,5H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYSFUUWZMSBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-3-propylthiourea typically involves the reaction of 2,4-dichloroaniline with propyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the thiourea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-3-propylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-propylthiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by pathogens.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-propylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives and dichlorophenyl-containing compounds exhibit distinct structural and functional variations. Below is a detailed comparison:
Structural Analogues and Functional Group Variations
Physicochemical Properties
- Lipophilicity : The 2,4-dichlorophenyl group increases logP values, enhancing membrane penetration. For example, Imazalil (logP ~4.1) is more lipophilic than simpler thioureas, aiding its fungicidal uptake .
- Stability : Nitro and chloro substituents on thioureas (e.g., 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea) improve thermal stability, as shown by computational studies .
Toxicity and Environmental Impact
- Thioureas : Generally exhibit moderate toxicity. For instance, 1-Allyl-3-(2-methoxyphenyl)thiourea requires safety protocols for handling .
- Organophosphates (e.g., Chlorfenvinfos): High acute toxicity to non-target organisms due to acetylcholinesterase inhibition .
- Imazalil: Classified as hazardous but with lower environmental persistence compared to organophosphates .
Q & A
Q. How can researchers optimize the synthesis of 1-(2,4-Dichlorophenyl)-3-propylthiourea to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Use a two-step nucleophilic substitution: (1) React 2,4-dichloroaniline with thiophosgene to form the intermediate isothiocyanate, followed by (2) reaction with propylamine. Maintain anhydrous conditions and inert atmosphere (N₂/Ar) to minimize side reactions.
- Catalyst Optimization: Test Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) to accelerate the reaction. Monitor pH to avoid decomposition.
- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water mixture) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns. The thiourea NH protons typically appear as broad singlets (δ 9.5–10.5 ppm).
- IR Spectroscopy: Identify thiourea C=S and N-H stretches (∼1250 cm⁻¹ and 3300 cm⁻¹, respectively).
- X-ray Crystallography: For absolute structural confirmation, grow single crystals via slow evaporation (ethanol) and compare bond lengths/angles with computational models .
- HPLC-MS: Use reverse-phase HPLC coupled with ESI-MS to assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 235.02) .
Q. How should researchers evaluate the stability of this compound under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Photostability: Expose samples to UV light (254 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive storage.
- Hydrolytic Stability: Test stability in aqueous buffers (pH 3–10) at 25°C and 40°C. Thioureas are prone to hydrolysis under acidic/basic conditions, forming urea derivatives .
Q. What protocols are recommended for validating analytical methods for this compound?
Methodological Answer:
- Linearity and Sensitivity: Prepare calibration curves (0.1–100 µg/mL) in triplicate. Use R² ≥ 0.99 and LOD/LOQ calculations.
- Precision: Assess intra-day and inter-day variability (RSD < 5%).
- Recovery Studies: Spike known quantities into matrices (e.g., biological fluids) and quantify recovery rates (85–115% acceptable) .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs (e.g., antifungal or kinase inhibitors).
- Assay Design: Use microplate-based assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). Include positive controls (e.g., fluconazole for fungi) and solvent controls.
- Dose-Response Curves: Test 5–7 concentrations (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic and reactive properties of this compound?
Methodological Answer:
- Computational Setup: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set. Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Vibrational Analysis: Compare computed IR spectra with experimental data to validate force constants and mode assignments.
- Reactivity Descriptors: Calculate global reactivity indices (electronegativity, chemical potential) to correlate with experimental redox behavior .
Q. What strategies can resolve contradictions in reported biological activity data for thiourea derivatives?
Methodological Answer:
- Meta-Analysis: Systematically review literature to identify variables (e.g., assay conditions, cell lines) causing discrepancies.
- Structure-Activity Landscaping: Use cheminformatics tools (e.g., KNIME, Schrödinger) to cluster analogs and identify outliers.
- Mechanistic Studies: Perform kinetic assays (e.g., time-dependent inhibition) or structural biology (e.g., X-ray co-crystallography) to confirm binding modes .
Q. How can researchers investigate the environmental impact of this compound?
Methodological Answer:
- Adsorption Studies: Use batch experiments with soil/activated carbon to quantify sorption coefficients (Kd).
- Degradation Pathways: Perform LC-QTOF-MS to identify photolytic/hydrolytic degradation products.
- Ecototoxicity: Test acute toxicity in Daphnia magna or Vibrio fischeri (Microtox assay) .
Q. What advanced techniques can validate non-covalent interactions in thiourea derivatives?
Methodological Answer:
- SC-XRD (Single-Crystal X-ray Diffraction): Resolve hydrogen bonding (N-H···S, C-H···Cl) and π-stacking interactions.
- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., %Cl···H contacts) using CrystalExplorer.
- NMR Titrations: Monitor chemical shift changes (¹H/¹⁵N) upon adding host molecules (e.g., cyclodextrins) .
Q. How can machine learning (ML) models enhance the design of thiourea-based compounds with improved properties?
Methodological Answer:
- Dataset Curation: Compile experimental data (e.g., solubility, bioactivity) from PubChem and ChEMBL.
- Feature Selection: Use RDKit descriptors (molecular weight, logP, polar surface area) and SHAP analysis to identify critical parameters.
- Model Training: Apply random forest or neural networks to predict bioactivity/toxicity. Validate with leave-one-out cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
